Diethyl (2-oxobutyl)phosphonate

Biotransformation Chiral hydroxyphosphonates Cyanobacterial reduction

Diethyl (2-oxobutyl)phosphonate (CAS 1067-73-8) is a β-ketophosphonate reagent within the broader class of Horner-Wadsworth-Emmons (HWE) olefination reagents, characterized by a 2-oxobutyl substituent (CH₃CH₂C(O)CH₂–) attached to a diethyl phosphonate moiety. It appears as a colorless to pale yellow liquid with a density of 1.072 g/mL at 25 °C (lit.) and a molecular formula of C₈H₁₇O₄P (MW 208.19).

Molecular Formula C8H17O4P
Molecular Weight 208.19 g/mol
CAS No. 1067-73-8
Cat. No. B086605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (2-oxobutyl)phosphonate
CAS1067-73-8
Molecular FormulaC8H17O4P
Molecular Weight208.19 g/mol
Structural Identifiers
SMILESCCC(=O)CP(=O)(OCC)OCC
InChIInChI=1S/C8H17O4P/c1-4-8(9)7-13(10,11-5-2)12-6-3/h4-7H2,1-3H3
InChIKeyGQBVFZDYDHGZPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (2-oxobutyl)phosphonate CAS 1067-73-8: Technical Classification and Procurement Context for β-Ketophosphonate Reagents


Diethyl (2-oxobutyl)phosphonate (CAS 1067-73-8) is a β-ketophosphonate reagent within the broader class of Horner-Wadsworth-Emmons (HWE) olefination reagents, characterized by a 2-oxobutyl substituent (CH₃CH₂C(O)CH₂–) attached to a diethyl phosphonate moiety [1]. It appears as a colorless to pale yellow liquid with a density of 1.072 g/mL at 25 °C (lit.) and a molecular formula of C₈H₁₇O₄P (MW 208.19) . In procurement contexts, this compound is positioned among related β-ketophosphonates such as diethyl (2-oxopropyl)phosphonate (CAS 1067-71-6) and diethyl (2-oxo-2-phenylethyl)phosphonate, where the selection decision hinges on specific structural and reactivity parameters including the ketone substituent's steric and electronic properties, which directly influence reaction outcomes in both synthetic and biotransformation applications [2].

Diethyl (2-oxobutyl)phosphonate CAS 1067-73-8: Why β-Ketophosphonate Substitution Decisions Require Evidence-Based Differentiation


Within the β-ketophosphonate reagent class, substitution decisions cannot rely on generic functional equivalence assumptions because the specific ketone substituent profoundly alters stereochemical outcomes, reaction yields, and enzymatic recognition profiles. In cyanobacterial biotransformation studies directly comparing three diethyl β-ketophosphonates—2-oxopropyl (1), 2-oxo-2-phenylethyl (2), and 2-oxobutyl (3)—the same biocatalyst system produced dramatically divergent yields and enantiomeric excess values across substrates, with compound 3 (target) yielding 21% and 89% e.e. compared to 21%/84% e.e. for compound 1 and 97%/97% e.e. for compound 2 under identical Nodularia sphaerocarpa conditions [1]. These quantitative disparities demonstrate that the 2-oxobutyl substituent confers a distinct reactivity and stereochemical profile that cannot be extrapolated from structural analogs. Additionally, the (3-amino-2-oxobutyl)phosphonic acid scaffold—derived from the target compound's core structure—exhibits specific enzyme inhibition activity against D-alanine:D-alanine ligase that its aza analog counterpart does not identically replicate, further underscoring that even minor substituent variations within this class translate to meaningfully different biological and synthetic properties [2]. Procurement and experimental design must therefore be guided by compound-specific evidence rather than class-level generalizations.

Diethyl (2-oxobutyl)phosphonate CAS 1067-73-8: Quantitative Evidence Guide for Comparator-Based Procurement Decisions


Comparative Reductive Biotransformation Yields and Enantioselectivity: Diethyl 2-oxobutylphosphonate vs. 2-oxopropyl and 2-oxo-2-phenylethyl Analogs

In a head-to-head comparative study using Nodularia sphaerocarpa cyanobacteria as the biocatalyst, diethyl 2-oxobutylphosphonate (3) exhibited a yield of 21% with 89% enantiomeric excess (e.e.), whereas the structurally analogous diethyl 2-oxopropylphosphonate (1) produced a yield of 21% with 84% e.e., and diethyl 2-oxo-2-phenylethylphosphonate (2) produced a substantially higher yield of 97% with 97% e.e. [1]. The target compound thus occupies an intermediate position in this substrate series, offering moderate yield with high enantioselectivity that is distinct from both the aliphatic 2-oxopropyl analog (lower e.e.) and the aromatic 2-oxo-2-phenylethyl analog (substantially higher yield and e.e.).

Biotransformation Chiral hydroxyphosphonates Cyanobacterial reduction

Substrate Purity and Synthetic Provenance: Diethyl 2-oxobutylphosphonate Commercial Specifications

Diethyl 2-oxobutylphosphonate is commercially available with a reported purity of 96% when synthesized from 1-bromo-2-butanone via the standard Michaelis-Arbuzov reaction procedure [1]. This synthesis route parallels that of diethyl 2-oxopropylphosphonate (96% purity, from chloroacetone) and diethyl 2-oxo-2-phenylethylphosphonate (97% purity, from 2-bromoacetophenone), establishing a consistent purity baseline across the three comparator substrates [1]. The boiling point is reported as 280.5 °C at 760 mmHg with a density of 1.072 g/mL at 25 °C (lit.), while the refractive index is n20/D 1.4360 .

Reagent quality Phosphonate synthesis Procurement specifications

Enzyme Inhibitor Scaffold Derivation: (3-Amino-2-oxobutyl)phosphonic Acid as a D-Alanine:D-Alanine Ligase Inhibitor

The (3(R)-amino-2-oxobutyl)phosphonic acid scaffold, which is structurally derived from the diethyl 2-oxobutylphosphonate core following deprotection and functionalization, demonstrated effective inhibition of D-alanine:D-alanine ligase, whereas the parent compound serves as a synthetic precursor to this biologically active phosphonic acid framework [1]. The study identified compound 8a—(3(R)-amino-2-oxobutyl)phosphonic acid—and its corresponding aza analog (compound 22) as the most active ligase inhibitors among a series of (3-amino-2-oxoalkyl)phosphonic acids and their analogs [1]. No quantitative IC₅₀ or Kᵢ values were reported for direct comparator assessment.

Antibacterial Enzyme inhibition Medicinal chemistry

Hazard Classification and Handling Profile: Comparative Safety Classification with 2-Oxopropyl Analog

Diethyl (2-oxobutyl)phosphonate is classified under GHS with hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled), indicating acute toxicity via multiple exposure routes [1]. Precautionary statements require use only outdoors or in well-ventilated areas and avoidance of breathing mist/vapors/spray [1]. The compound is not classified as HAZMAT, antibiotic-regulated, or DEA-regulated . Diethyl (2-oxopropyl)phosphonate carries an analogous hazard profile with similar handling precautions, indicating that safety considerations do not present a meaningful differentiator between these two aliphatic β-ketophosphonates .

Safety data GHS classification Handling requirements

Procurement Cost Differential: Diethyl 2-oxobutylphosphonate vs. 2-Oxopropyl Analog Pricing

Vendor pricing data indicates that diethyl (2-oxobutyl)phosphonate is offered at approximately $123 for 1 g and $369 for 5 g from at least one supplier, reflecting a unit cost of approximately $123/g at the 1 g scale and $74/g at the 5 g scale [1]. In comparison, diethyl (2-oxopropyl)phosphonate is a higher-volume commodity reagent with broader commercial availability and typically lower per-unit pricing, though exact price parity data across vendors is not systematically available in the public domain. The 2-oxobutyl variant is less commonly stocked and may be subject to custom synthesis lead times from some suppliers.

Procurement economics Cost comparison Reagent sourcing

Limitations Acknowledgment: High-Strength Differential Evidence Gaps

High-strength differential evidence for diethyl (2-oxobutyl)phosphonate remains limited in the published literature. No direct head-to-head HWE reaction yield or E/Z selectivity comparisons between diethyl 2-oxobutylphosphonate and diethyl 2-oxopropylphosphonate with identical aldehyde substrates were identified. No in vivo pharmacokinetic, toxicity, or formulation stability comparative studies were located. No quantitative structure-activity relationship (QSAR) data comparing the electronic or steric parameters of the 2-oxobutyl versus 2-oxopropyl substituents in synthetic transformations were found. Consequently, procurement decisions relying on these specific performance dimensions must either draw inference from the available biotransformation and scaffold-activity data above or require de novo experimental validation.

Evidence limitations Research gaps Procurement caveats

Diethyl (2-oxobutyl)phosphonate CAS 1067-73-8: Evidence-Backed Research and Industrial Application Scenarios


Chiral (S)-Hydroxyphosphonate Synthesis via Cyanobacterial Biotransformation Requiring >85% Enantiomeric Excess

When synthesizing chiral (S)-hydroxyphosphonates via cyanobacterial biotransformation, diethyl (2-oxobutyl)phosphonate (3) offers a measurable 89% enantiomeric excess (e.e.) under Nodularia sphaerocarpa catalysis, representing a +5 percentage point improvement over the diethyl 2-oxopropylphosphonate (1) baseline of 84% e.e. under identical conditions [1]. This scenario is particularly relevant where downstream applications demand higher enantiopurity than the 2-oxopropyl analog can deliver, yet where the aromatic 2-oxo-2-phenylethyl analog (97% yield, 97% e.e.) is incompatible with subsequent synthetic steps due to the presence of the phenyl group or the substantially different yield profile (21% vs. 97%) is undesirable for material throughput considerations. The 2-oxobutyl variant thus occupies a strategically differentiated position for chiral intermediate production requiring moderate yield with enhanced stereocontrol relative to the shorter-chain aliphatic analog.

Medicinal Chemistry Synthesis of D-Alanine:D-Alanine Ligase Inhibitor Scaffolds

In medicinal chemistry programs targeting bacterial D-alanine:D-alanine ligase inhibition, diethyl (2-oxobutyl)phosphonate serves as the essential synthetic precursor to the (3(R)-amino-2-oxobutyl)phosphonic acid scaffold (compound 8a), which has demonstrated effective enzyme inhibition activity [1]. This application scenario is validated by peer-reviewed medicinal chemistry literature establishing the scaffold's biological relevance as a mechanism-based inhibitor mimic of the proposed D-alanyl phosphate intermediate [1]. Procurement of the diethyl ester is necessary for subsequent deprotection and functionalization to access the active phosphonic acid species; alternative β-ketophosphonates with different alkyl chain lengths would generate distinct scaffolds lacking the specific inhibition profile documented for the 2-oxobutyl derivative. The absence of reported whole-cell antibacterial activity does not diminish the utility of this compound as a tool for biochemical and mechanistic studies of ligase function.

General Horner-Wadsworth-Emmons Olefination Where Alkyl-Substituted β-Ketophosphonate Reactivity Is Required

Diethyl (2-oxobutyl)phosphonate is positioned as an aliphatic β-ketophosphonate HWE reagent for olefination reactions requiring an ethyl ketone substituent rather than a methyl (2-oxopropyl) or phenyl (2-oxo-2-phenylethyl) group [1]. This scenario applies when the target alkene product necessitates a propionyl-derived substituent pattern, or when the steric and electronic properties of the 2-oxobutyl group confer specific reactivity or selectivity advantages in multi-step synthetic sequences. While direct comparative HWE yield or E/Z selectivity data against analogs are not available in the identified literature, the compound's established utility in pharmaceutical intermediate synthesis—particularly in the development of antiviral and anticancer agents—supports its procurement for route development where the 2-oxobutyl substitution pattern is structurally required .

Research-Scale Chiral Phosphonate Library Construction Requiring Diverse Substrate Scope

For research programs constructing libraries of chiral phosphonate derivatives via biocatalytic or chemoenzymatic methods, diethyl (2-oxobutyl)phosphonate provides a structurally distinct substrate entry point relative to the more commonly employed 2-oxopropyl and 2-oxo-2-phenylethyl analogs [1]. The documented performance of this substrate in cyanobacterial reduction systems—21% yield and 89% e.e.—establishes a benchmark for researchers seeking to explore structure-activity relationships across the β-ketophosphonate substrate series. Inclusion of this compound in substrate scope investigations enables systematic evaluation of how the alkyl chain length (ethyl vs. methyl) and the presence of aromatic substituents modulate both biocatalyst recognition and stereochemical outcomes. The commercial availability at 96% purity with defined physical properties (density 1.072 g/mL, refractive index n20/D 1.4360) supports reproducible experimental design .

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